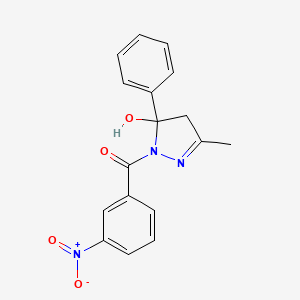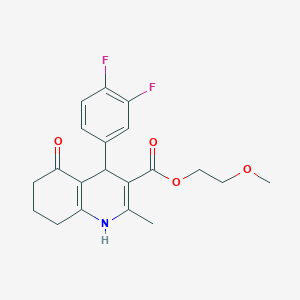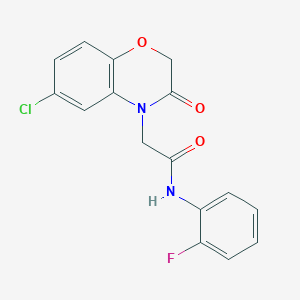![molecular formula C16H25NO B5013937 2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol](/img/structure/B5013937.png)
2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various central nervous system (CNS) disorders, including anxiety, depression, schizophrenia, and drug addiction.
作用機序
2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol acts as a selective antagonist of the mGluR5 receptor subtype. The mGluR5 receptor is a G-protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity. This compound binds to the allosteric site of the mGluR5 receptor, preventing the receptor from activating downstream signaling pathways. This results in a reduction in excitatory neurotransmission and a decrease in the release of dopamine, which is implicated in the pathophysiology of various CNS disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound reduces glutamate release in the prefrontal cortex and hippocampus, which are brain regions implicated in the pathophysiology of anxiety, depression, and schizophrenia. This compound has also been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in the reward pathway and drug addiction.
実験室実験の利点と制限
2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol has several advantages for lab experiments. It has high selectivity for the mGluR5 receptor subtype, which makes it a useful tool for studying the role of this receptor in various CNS disorders. Additionally, this compound has good oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, this compound has several limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, this compound has low brain penetration, which can limit its effectiveness in certain CNS disorders.
将来の方向性
There are several future directions for research on 2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol. One area of interest is the potential therapeutic applications of this compound in various CNS disorders. Studies are ongoing to investigate the efficacy of this compound in animal models of anxiety, depression, schizophrenia, and drug addiction. Another area of interest is the development of novel allosteric modulators of the mGluR5 receptor, which may have improved pharmacological properties compared to this compound. Additionally, studies are ongoing to investigate the role of the mGluR5 receptor in various CNS disorders, which may lead to the development of new therapeutic targets.
合成法
The synthesis of 2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 4-methylcyclohexanone with methylamine to form 4-methylcyclohexylamine. The second step involves the reaction of 4-methylcyclohexylamine with benzaldehyde to form the final product, this compound. The overall yield of this synthesis method is approximately 20%.
科学的研究の応用
2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol has been extensively studied for its potential therapeutic applications in various CNS disorders. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia.
特性
IUPAC Name |
2-[methyl-(4-methylcyclohexyl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13-8-10-15(11-9-13)17(2)12-16(18)14-6-4-3-5-7-14/h3-7,13,15-16,18H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAPKSFVEDIDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-phenoxybutyl)amino]ethanol](/img/structure/B5013854.png)
![2-amino-4-(3-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5013855.png)


![3-(2-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013884.png)
![8-{[4-(4-nitrophenyl)-1-piperazinyl]sulfonyl}quinoline](/img/structure/B5013907.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5013914.png)
![N-[(3,5-dimethyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5013917.png)
![3-[(4-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B5013921.png)
![3-{1-[2-(1H-imidazol-2-yl)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5013922.png)
![1-[2-(4-fluorophenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5013930.png)
![diethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5013943.png)

